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Ruthenium tetroxide

Cat. No.: B1215213
CAS No.: 20427-56-9
M. Wt: 165.1 g/mol
InChI Key: GJFMDWMEOCWXGJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ruthenium Tetroxide Chemistry

The element ruthenium itself was identified in 1844 by the Russian chemist Karl Karlovich Klaus britannica.comwikipedia.orgmatthey.com. However, this compound's introduction into the realm of organic chemistry as a viable oxidant occurred much later, in 1953, when Djerassi and Engle first employed it for the oxidation of phenanthrene (B1679779) and various sulfides nih.govunimib.itscispace.com. In its early applications, RuO₄ was often used stoichiometrically, and its implementation was sometimes hampered by poor yields and perceived impracticality, especially when compared to the more established osmium tetroxide nih.gov.

A significant turning point arrived with the work of Sharpless and colleagues, who, in the 1970s, introduced an effective catalytic oxidative protocol for RuO₄ nih.gov. This marked the beginning of a shift towards more efficient, catalytic uses of the reagent. Further advancements in the 1990s solidified RuO₄'s position as a powerful and selective oxidant, capable of reactions that paralleled or even surpassed those of OsO₄, particularly in alkene dihydroxylation nih.govunimib.it. The development and popularization of tetrapropylammonium (B79313) perruthenate (TPAP) in the mid-1980s also played a crucial role, enabling milder oxidations of alcohols to carbonyl compounds when used catalytically with co-oxidants like N-methylmorpholine N-oxide (NMO) nih.govresearchgate.netnih.gov. This evolution from a stoichiometric, sometimes unwieldy reagent to a highly tunable catalytic system has been central to its growing importance.

Significance of this compound as a Transformative Reagent in Modern Organic Synthesis

This compound is recognized for its formidable oxidizing capabilities, enabling transformations that are challenging or impossible with other reagents. Its high reactivity allows it to oxidize a broad spectrum of organic substrates, including virtually any hydrocarbon wikipedia.orgchemeurope.comchem-station.comwikidoc.org. This potency, when judiciously controlled, makes it a transformative tool in synthesis.

Key synthetic applications include:

Oxidative Cleavage of Carbon-Carbon Double Bonds: RuO₄ efficiently cleaves alkenes, yielding aldehydes or ketones, analogous to ozonolysis but often under milder conditions researchgate.netnih.govwikipedia.orgchemeurope.comchem-station.comwikidoc.org. The reaction can be controlled to selectively produce aldehydes, even from internal alkenes nih.govresearchgate.netnih.gov.

Oxidation of Alcohols: It readily converts secondary alcohols to ketones and primary alcohols to carboxylic acids researchgate.netnih.govwikipedia.orgchemeurope.comwikidoc.org.

Oxidation of Alkynes: Internal alkynes are oxidized to 1,2-diketones, while terminal alkynes yield carboxylic acids researchgate.netnih.govwikipedia.orgwikidoc.org.

Dihydroxylation of Alkenes: RuO₄ can effect the cis-dihydroxylation of alkenes, providing vicinal diols. Although initially considered less practical than OsO₄, significant improvements have rendered this a reliable method nih.govresearchgate.net.

Oxidative Cyclization: The reagent facilitates stereoselective oxidative cyclization of dienes and polyenes, leading to the formation of cyclic ethers nih.govresearchgate.net.

Oxidation of Hydrocarbons: It can oxidize saturated hydrocarbons, such as alkanes, leading to alcohols or carbonyl compounds, with examples including the oxidation of adamantane (B196018) to 1-adamantanol (B105290) wikipedia.orgchemeurope.comwikidoc.orgbeilstein-journals.org.

Aromatic Ring Degradation: RuO₄ can also degrade aromatic rings, often leading to exhaustive oxidation products like carbon dioxide and carboxylic acids wikipedia.orgchem-station.com.

The "transformative" nature of RuO₄ stems from its ability to perform these aggressive oxidations under controlled, often mild conditions, and its development into catalytic systems using co-oxidants like sodium periodate (B1199274) (NaIO₄) or NMO. These catalytic cycles, often employing ruthenium trichloride (B1173362) (RuCl₃) or ruthenium dioxide (RuO₂) as precursors, have made RuO₄ more accessible and practical for complex syntheses nih.govunimib.itwikipedia.orgchemeurope.comchem-station.comwikidoc.orgbeilstein-journals.orgorganic-chemistry.org.

Table 1: Key Oxidative Transformations of this compound

Substrate ClassTypical TransformationProduct ClassNotes
AlkenesOxidative CleavageAldehydes/KetonesCan be controlled to stop at the aldehyde stage.
AlkenesDihydroxylationVicinal DiolsTypically cis-dihydroxylation.
Alkynes (Internal)Oxidative Cleavage1,2-Diketones
Alkynes (Terminal)Oxidative CleavageCarboxylic Acids
Primary AlcoholsOxidationCarboxylic Acids
Secondary AlcoholsOxidationKetones
Hydrocarbons (Alkanes)OxyfunctionalizationAlcohols/Carbonylse.g., Adamantane to 1-adamantanol.
Dienes/PolyenesStereoselective Oxidative CyclizationCyclic EthersLeads to formation of THF, THP, and oxepane (B1206615) derivatives.
Aromatic RingsOxidative DegradationCO₂, Carboxylic AcidsExhaustive oxidation, particularly for electron-rich aromatics.

Current Research Landscape and Emerging Trends in this compound Applications

This compound continues to be an active area of research, with ongoing efforts focused on refining its catalytic applications and exploring new synthetic methodologies. The trend is towards developing more efficient, selective, and sustainable protocols.

Current research trends include:

Catalytic System Optimization: Fine-tuning reaction conditions, including pH control and the use of diverse co-oxidants, remains a key focus to enhance the utility and applicability of RuO₄-catalyzed reactions nih.govresearchgate.netnih.gov.

Development of Novel Processes: Researchers are continuously discovering new synthetic applications and exploring unusual transformations mediated by RuO₄, contributing to its growing repertoire nih.govresearchgate.netnih.gov. This includes advancements in the oxyfunctionalization of saturated hydrocarbons and complex cyclic systems unimib.itbeilstein-journals.org.

Sustainability and Green Chemistry: There is a growing emphasis on developing greener catalytic processes. This involves research into heterogeneous ruthenium catalysts for easier separation and recycling, as well as the design of more stable and recyclable catalytic systems datainsightsmarket.comopenpr.com.

Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT), are increasingly employed to elucidate the reaction mechanisms of RuO₄-catalyzed transformations, providing deeper insights into selectivity and reactivity unimib.it.

Market Growth and Diversification: The market for this compound is projected to grow, driven by its increasing use in the electronics sector (e.g., semiconductors), the pharmaceutical industry for complex organic synthesis, and forensic science for fingerprint development futuremarketinsights.com. Japan, in particular, shows increasing demand driven by its advanced semiconductor and chemical industries, along with nanotechnology and high-tech material production futuremarketinsights.com.

Table 2: Physical Properties of this compound

PropertyValueSource Index
FormulaRuO₄ wikipedia.orgwebelements.com
Molar Mass165.07 g/mol wikipedia.org
AppearanceYellow crystalline solid wikipedia.orgwebelements.com
Melting Point25.4 °C (25.5 °C) wikipedia.orgwebelements.com
Boiling Point130 °C (129.6 °C) wikipedia.orgwebelements.com
Density3.29 g/cm³ (3290 kg m⁻³) wikipedia.orgwebelements.com
OdorPungent, like ozone wikipedia.org
Solubility in CCl₄Soluble wikipedia.orgwikidoc.org
Molecular ShapeTetrahedral wikipedia.org
Common Precursors/CatalystsRuCl₃, RuO₂, NaIO₄, NMO, TPAP nih.govwikipedia.orgchemeurope.comwikidoc.orgorganic-chemistry.org

Compound List:

this compound (RuO₄)

Osmium tetroxide (OsO₄)

Ruthenium trichloride (RuCl₃)

Ruthenium dioxide (RuO₂)

Tetrapropylammonium perruthenate (TPAP)

N-methylmorpholine N-oxide (NMO)

Sodium periodate (NaIO₄)

Potassium perruthenate (KRuO₄)

Potassium ruthenate (K₂RuO₄)

Oxone

Cerium(III) chloride (CeCl₃)

Acetonitrile (B52724) (CH₃CN)

Carbon tetrachloride (CCl₄)

Water (H₂O)

Ethyl acetate (B1210297) (EtOAc)

Methyl propanoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula RuO4<br>O4Ru B1215213 Ruthenium tetroxide CAS No. 20427-56-9

Properties

IUPAC Name

tetraoxoruthenium
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InChI

InChI=1S/4O.Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJFMDWMEOCWXGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Ru](=O)(=O)=O
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Molecular Formula

RuO4, O4Ru
Record name Ruthenium(VIII) oxide
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Related CAS

51429-86-8 (tri-hydrochloride salt)
Record name Ruthenium tetroxide
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DSSTOX Substance ID

DTXSID20174373
Record name Ruthenium tetroxide
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Molecular Weight

165.1 g/mol
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Physical Description

Golden-yellow solid; mp = 25.4 deg C; [Merck Index]
Record name Ruthenium tetroxide
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CAS No.

20427-56-9
Record name Ruthenium tetroxide
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Record name Ruthenium tetroxide
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Record name Ruthenium tetroxide
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Record name Ruthenium tetraoxide
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Record name RUTHENIUM TETROXIDE
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Synthesis and Regenerative Methodologies of Ruthenium Tetroxide

In Situ Generation Strategies of Ruthenium Tetroxide

The in situ generation of this compound is a cornerstone of its application in modern chemistry. This approach avoids the isolation of the volatile and hazardous RuO₄, allowing for its immediate use in the reaction mixture.

The choice of the ruthenium precursor is a critical first step in establishing a catalytic cycle. The most commonly employed precursors are ruthenium(III) chloride (RuCl₃) and ruthenium(IV) oxide (RuO₂).

Ruthenium(III) Chloride (RuCl₃): Often used as its hydrate (B1144303) (RuCl₃·xH₂O), this is a widely available and common starting material in ruthenium chemistry. It is readily oxidized in the presence of a co-oxidant to form this compound. Its solubility in various solvents makes it a versatile precursor for homogeneous catalysis.

Ruthenium(IV) Oxide (RuO₂): This black solid is another frequently used precursor. It is particularly useful in heterogeneous catalytic systems. While insoluble in water, it can be oxidized to the soluble RuO₄ in the presence of a strong co-oxidant.

The selection between these precursors can depend on the specific reaction conditions, desired solubility, and the nature of the substrate being oxidized.

The catalytic use of this compound is economically viable only because the expensive ruthenium can be continuously re-oxidized from a lower oxidation state back to Ru(VIII). This regeneration is accomplished by a stoichiometric amount of a less expensive co-oxidant. During the oxidation of an organic substrate, RuO₄ is reduced, typically to RuO₂, which is then re-oxidized by the co-oxidant to restart the catalytic cycle. A variety of co-oxidants have been successfully employed.

Co-oxidantChemical FormulaTypical Application
Sodium Periodate (B1199274)NaIO₄A very common and effective co-oxidant used in a biphasic solvent system for a wide range of oxidations, including the cleavage of alkenes.
N-Methylmorpholine N-OxideC₅H₁₁NO₂Often used in conjunction with tetrapropylammonium (B79313) perruthenate (TPAP) for the mild oxidation of alcohols to aldehydes and ketones.
Potassium BromateKBrO₃Used as an oxidant in alkaline conditions for the oxidation of cyclic alcohols.
Sodium Hypochlorite (B82951)NaOClAn inexpensive and powerful co-oxidant, often referred to as household bleach, capable of generating RuO₄ from lower valence states.

Sodium Periodate (NaIO₄): This is one of the most widely used co-oxidants for regenerating RuO₄. It is particularly effective in the Sharpless conditions for the oxidative cleavage of double bonds.

N-Methylmorpholine N-Oxide (NMO): NMO is a popular co-oxidant, especially in reactions catalyzed by tetrapropylammonium perruthenate (TPAP), a Ru(VII) species. It is known for facilitating milder oxidation conditions.

Potassium Bromate (KBrO₃): This co-oxidant can be employed, particularly in basic media, for specific transformations.

Sodium Hypochlorite (NaOCl): As an inexpensive and readily available oxidant, NaOCl is an attractive choice for large-scale applications.

The efficiency and selectivity of RuO₄-catalyzed oxidations are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent system, pH, and the use of additives.

A significant breakthrough in this area was the development of the "Sharpless conditions," which utilize a biphasic solvent system of carbon tetrachloride, acetonitrile (B52724), and water (CCl₄/CH₃CN/H₂O). The role of acetonitrile is crucial; it is believed to prevent catalyst deactivation by disrupting the formation of insoluble low-valent ruthenium-carboxylate complexes that can form during the oxidation of certain substrates.

Controlling the pH of the reaction medium is also critical. For instance, in the oxidation of sugars, the pH is meticulously maintained between 6 and 7 to achieve high yields of the desired keto sugars. Fine-tuning the pH can influence the reactivity of the ruthenium species and prevent unwanted side reactions. The reaction temperature must also be carefully controlled, as many of these oxidations are highly exothermic.

Advanced Electrochemical Regeneration of Oxidant Species for this compound Systems

Electrochemical methods offer a modern approach to understanding and potentially regenerating the active oxidant species in ruthenium-catalyzed systems. Techniques such as cyclic voltammetry and UV-vis spectroelectrochemical analysis have been used to study the redox reactions of oxido-ruthenium complexes. These studies provide valuable insights into the key ruthenium oxidation states involved in the catalytic cycle and help to elucidate the precise role of co-oxidants like NMO. This fundamental understanding paves the way for the development of systems where the co-oxidant itself could be regenerated electrochemically, offering a more sustainable and atom-economical approach to these oxidations.

Novel Approaches in Green Synthesis of Ruthenium Oxide Nanoparticles as Catalytic Precursors

In recent years, there has been a growing interest in developing environmentally benign methods for synthesizing catalyst precursors. The "green synthesis" of ruthenium oxide nanoparticles (RuO₂ NPs) represents a significant step in this direction. These methods utilize natural extracts from plants, such as Gunnera perpensa or Aspalathus linearis, which act as both reducing and capping agents.

Plant Extract SourceResulting Nanoparticle CharacteristicsPotential Application
Gunnera perpensaCharacterized by XRD, FTIR, SEM, TEM, and UV-VIS spectroscopy.Investigated for cytotoxicity.
Aspalathus linearisAmorphous RuO₂ nanoparticles deposited on nickel foam.Electrode material for supercapacitors.
Causonis trifoliaGranular, irregularly surfaced particles with sizes ranging from 37 to 63 nm.Explored for biomedical applications.
Acalypha indicaNanoparticles with dimensions of 6–25 nm.High antibacterial activity.

This biofabrication approach is cost-effective and avoids the use of toxic chemicals and harsh reaction conditions often associated with conventional synthesis methods. The resulting ruthenium oxide nanoparticles are being explored as promising precursors for various catalytic applications, including their potential use in generating this compound for oxidation reactions.

Advanced Oxidative Transformations Mediated by Ruthenium Tetroxide in Organic Synthesis

Oxidative Cleavage Reactions

Ruthenium tetroxide is particularly effective in the oxidative cleavage of carbon-carbon multiple bonds, transforming alkenes and alkynes into various carbonyl compounds and carboxylic acids researchgate.netnumberanalytics.comresearchgate.netresearchgate.netorganic-chemistry.org.

The oxidative cleavage of alkenes with RuO4 is a well-established method for generating carbonyl compounds. The reaction typically involves the initial dihydroxylation of the alkene, followed by cleavage of the resulting diol or cyclic intermediate nih.govresearchgate.net.

Under carefully controlled conditions, RuO4 can selectively cleave carbon-carbon double bonds to yield aldehydes and ketones wikipedia.orgorganic-chemistry.orgnih.govvanderbilt.edu. This process is analogous to ozonolysis but offers an alternative with different selectivity profiles. The reaction often proceeds via a ruthenium(VI) diester intermediate, similar to osmium tetroxide-mediated dihydroxylation nih.gov. The specific products depend on the substitution pattern of the alkene; internal carbons of the double bond typically form ketones, while terminal carbons can be oxidized to aldehydes libretexts.orglibretexts.org.

Example Reaction Conditions: A common method involves using catalytic amounts of a ruthenium precursor (e.g., RuCl3 or RuO2) with a stoichiometric co-oxidant such as sodium periodate (B1199274) (NaIO4) or Oxone in a biphasic solvent system (e.g., CCl4/CH3CN/H2O) wikipedia.orgresearchgate.netorganic-chemistry.org. Mild conditions, often at room temperature, are generally employed due to the high reactivity of RuO4 chemeurope.com.

When more vigorous conditions or longer reaction times are utilized, the cleavage of alkenes by RuO4 can lead to the formation of carboxylic acids wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org. Terminal carbons of the alkene are fully oxidized to the carboxylic acid functional group, while internal carbons are also oxidized to carboxylic acids if they are not fully substituted to form ketones. This exhaustive oxidation can also occur with aromatic rings, leading to their degradation into carboxylic acids wikipedia.orgharvard.educhem-station.com.

Example Reaction Conditions: Similar to the formation of aldehydes and ketones, catalytic RuO4 with co-oxidants like Oxone or NaIO4 is used. The choice of solvent system, such as CH3CN/H2O/EtOAc, can influence the outcome, with some systems designed to promote complete oxidation to carboxylic acids organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org.

Both this compound and ozone (ozonolysis) are potent reagents for the oxidative cleavage of alkenes wikipedia.orglibretexts.orgorganic-chemistry.org. Ozonolysis, a well-established method, involves the formation of an ozonide intermediate, which upon reductive workup yields aldehydes and ketones, or upon oxidative workup, yields carboxylic acids libretexts.orglibretexts.orgorganic-chemistry.org.

Selectivity: RuO4 is known for its high reactivity and can sometimes lead to over-oxidation or side reactions if conditions are not carefully controlled chemeurope.comchem-station.com. However, with fine-tuning of reaction conditions, RuO4 can offer selectivity for specific functional groups or oxidation states, sometimes providing an alternative to ozonolysis when different product distributions are desired researchgate.net. For instance, RuO4 can also cleave double bonds to yield carbonyl products, similar to ozonolysis, but unlike OsO4 which produces vicinal diols wikipedia.org.

Reagent Handling: Ozone is a gas that requires specialized equipment for generation and handling. This compound, while highly reactive and volatile, is often generated in situ from more stable ruthenium precursors and co-oxidants, potentially offering a more convenient laboratory-scale alternative in some cases wikipedia.orgchemeurope.com.

This compound is also effective in the oxidative cleavage of alkynes, transforming them into various oxidized products, including 1,2-diketones and carboxylic acids wikipedia.orgnumberanalytics.comorganic-chemistry.orgtandfonline.comscilit.comresearchgate.netsciencemadness.orgresearchgate.net.

Internal alkynes can be selectively oxidized by RuO4 to form 1,2-diketones (α-diketones) without further cleavage of the carbon-carbon bond wikipedia.orgtandfonline.comscilit.comresearchgate.netresearchgate.net. This transformation is valuable for synthesizing α-dicarbonyl compounds, which are important intermediates in organic synthesis.

Example Reaction Conditions: The oxidation of alkynes to 1,2-diketones can be achieved using catalytic amounts of ruthenium precursors (e.g., RuCl3) with oxidants like iodosylbenzene (PhIO) or sodium hypochlorite (B82951) (NaOCl) in suitable solvent systems like diethyl carbonate or mixtures containing acetonitrile (B52724) and water tandfonline.comresearchgate.netresearchgate.net. These reactions are often performed at room temperature and can provide good yields researchgate.net.

Conversion to Carboxylic Acids: Terminal alkynes, when treated with RuO4, are typically cleaved to form carboxylic acids wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgsciencemadness.org. The process involves the oxidation of the terminal alkyne, leading to the formation of a carboxylic acid.

Example Reaction Conditions: A common method for converting alkynes to carboxylic acids involves using a catalytic system of RuO2 with Oxone in a CH3CN/H2O/EtOAc solvent mixture, achieving high yields up to 99% organic-chemistry.org. This method is noted for its mild and neutral conditions and its efficiency with various types of alkynes.

Oxidation of Hydrocarbons (C-H Bond Activation)

Oxyfunctionalization of Saturated Hydrocarbons

This compound is capable of functionalizing unactivated C-H bonds in saturated hydrocarbons, introducing oxygenated functionalities such as alcohols or carbonyl groups into the carbon skeleton beilstein-journals.org. This process is particularly effective at tertiary carbon centers, where it can lead to chemoselective hydroxylation, yielding tertiary alcohols sciencemadness.org. For instance, adamantane (B196018) can be oxidized by RuO4 to 1-adamantanol (B105290) chemeurope.com. The mechanism for the oxidation of saturated hydrocarbons is understood to proceed via a concerted cycloaddition mechanism, often involving a transient carbocation intermediate beilstein-journals.orgdntb.gov.uaresearchgate.net. While the strong oxidizing nature of RuO4 requires careful consideration of substrate compatibility, its ability to activate C-H bonds provides a valuable route for modifying otherwise inert hydrocarbon frameworks.

Oxidation of Heteroatom-Containing Functional Groups

This compound is a versatile reagent for the oxidation of various functional groups containing heteroatoms like oxygen and nitrogen, often proceeding with high efficiency and selectivity.

Ether Oxidation

This compound can also mediate the oxidation of ethers. Ethers can be converted into esters and lactones through oxidative processes sciencemadness.orgharvard.eduthieme-connect.commdpi.com. A specific example includes the oxidative cleavage of β-hydroxy ethers, such as tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) alcohols, yielding γ- and δ-lactones, respectively nih.gov. Benzyl (B1604629) ethers, for instance, can be oxidized to benzoate (B1203000) esters with yields reported in the range of 54-96% researchgate.net. Furthermore, RuO4 can be employed for the deprotection of commonly used ether protecting groups like methoxymethyl (MOM) and benzyl (Bn) ethers by oxidizing them to methyl carbonate and benzoyl ester, respectively, which can subsequently be removed under milder conditions chem-station.com.

Oxidation of Nitrogen-Containing Compounds

This compound demonstrates significant utility in the oxidation of nitrogen-containing organic molecules, leading to important transformations such as amide formation and the cleavage of cyclic nitrogenous compounds.

A notable application of RuO4 is the synthesis of amides from primary alkylamines. This transformation is achieved by oxidizing the amine precursor, often in an N-protected form, to the corresponding amide or imide researchgate.netjst.go.jp. Tertiary amines can also undergo oxygenation at the α-position to the nitrogen atom, yielding amides sciencemadness.org. For example, the oxidation of N,C-protected derivatives of diamino acids, such as L-2,4-diaminobutyric acid, L-ornithine, and L-lysine, using RuO4 in a biphasic system (ethyl acetate-water) has successfully produced the corresponding imides, namely L-asparagine, L-glutamine, and L-2-aminoadipic acid 6-amide derivatives, often in good to excellent yields researchgate.netresearchgate.net.

Table 2: this compound Mediated Conversion of Nitrogen-Containing Compounds to Amides/Imides

Substrate TypeProduct TypeKey TransformationConditionsYield
Primary Alkylamines (N-protected)AmidesOxidation of the alkyl chain adjacent to nitrogenRuO4 generated in situSimple method
N-AcylalkylaminesImidesOxidation of the methylene (B1212753) group adjacent to the nitrogenRuO2·xH2O (cat.), NaIO4 (excess), Ethyl acetate-water (double layer)Good to Excellent
N,C-protected diamino acidsL-ω-carbamoyl-α-amino acids (amides)Oxidation of the methylene group adjacent to the ω-amino groupRuO2·xH2O (cat.), NaIO4 (excess), Ethyl acetate-water (double layer)Good to Excellent
Tertiary AminesAmidesα-Oxygenation at the position adjacent to nitrogenRuO4Varies

This compound oxidation is a powerful tool for the cleavage of cyclic N-acyl amines, leading to the formation of ω-amino acids. The outcome of the reaction is significantly influenced by the reaction medium. When carried out in a single-layer aqueous system containing tert-butanol, RuO4 promotes the cleavage of the endo-cyclic C-N bond, yielding ω-amino acids as the primary products in good yields researchgate.netresearchgate.netjst.go.jpacs.org. In contrast, using a similar oxidation under biphasic conditions (e.g., ethyl acetate-water), the reaction typically leads to N-acyl lactams researchgate.netresearchgate.net. Cyclic ene-carbamates, upon oxidation with RuO4, undergo cleavage at their carbon-carbon double bond to produce ω-(N-formylamino)carboxylic acids researchgate.netresearchgate.netjst.go.jp. Furthermore, N-acylated L-proline esters can be converted to lactams, which upon subsequent hydrolysis yield L-glutamic acid researchgate.netresearchgate.net. This methodology has been instrumental in the synthesis of complex molecules such as baclofen, lycoperdic acid, and various optically active amino acid derivatives researchgate.net.

Table 3: this compound Mediated Cleavage of Cyclic N-Acyl Amines

Substrate TypeProduct TypeReaction MediumYield
Cyclic N-Acyl Aminesω-Amino AcidsSingle layer (t-BuOH/H2O)Good
Cyclic N-Acyl AminesN-Acyl LactamsDouble layer (EtOAc/H2O)Good
Cyclic Ene-carbamatesω-(N-Formylamino)carboxylic AcidsVariesGood
N-Acylated L-proline estersLactams (then hydrolyzed to ω-amino acids)BiphasicGood

Mechanistic and Kinetic Investigations of Ruthenium Tetroxide Reactions

Kinetic Studies of Ruthenium Tetroxide Reactivity

Influence of Acidity and Solvent on Reaction Rates

The rate of reactions mediated by this compound is significantly influenced by the acidity of the reaction medium and the nature of the solvent. Studies on the oxidation of tetrahydrofuran (B95107) (THF) by RuO₄ in aqueous perchloric acid solutions revealed that the reaction rate is directly dependent on the concentrations of the oxidant and reductant but inversely dependent on the acidity of the medium researchgate.netcdnsciencepub.com. This inverse relationship with acidity suggests that in highly acidic conditions, the protonation of the substrate or a decrease in the concentration of available water molecules might hinder the reaction cdnsciencepub.com.

The solvent also plays a critical role. While non-oxidizable, non-polar solvents like carbon tetrachloride (CCl₄) are often used due to their inertness cdnsciencepub.comchem-station.com, the choice of solvent can alter reaction pathways and product distributions. For instance, in the dihydroxylation of alkenes, switching the solvent from an acetone-water mixture to CCl₄ can lead to a change in products from α-ketols to 1,2-diols nih.gov. Ethers, on the other hand, are generally too reactive to be used as solvents chem-station.com. The presence of coordinating cosolvents like acetonitrile (B52724) can help prevent catalyst deactivation by substrate or product coordination chem-station.com.

The influence of acidity can be substrate-dependent. For the oxidation of 2-propanol, two mechanistic pathways were observed: at moderate acidities (1–6.5 M HClO₄), hydride abstraction is the rate-determining step, while at very high acid concentrations, carbonium ion formation becomes rate-limiting cdnsciencepub.com. This shift in mechanism with acidity highlights the complex role of protons in modulating RuO₄ reactivity.

Kinetic Isotope Effects in this compound-Mediated Processes

Kinetic Isotope Effects (KIEs) are invaluable for identifying the rate-determining step in a reaction mechanism. For RuO₄-mediated processes, KIEs, particularly the hydrogen-deuterium (H/D) isotope effect, provide direct evidence for the involvement of C-H bond cleavage in the rate-limiting step.

In the oxidation of 2-propanol by RuO₄ in aqueous perchloric acid, a substantial primary kinetic isotope effect (kH/kD = 4.6 ± 0.2) was observed at moderate acidity (1.94 M HClO₄), indicating that C-H bond cleavage is involved in the rate-determining step cdnsciencepub.com. However, at higher acidity (9.52 M HClO₄), the isotope effect approached unity, suggesting that C-H bond cleavage is no longer rate-determining cdnsciencepub.com. This observation aligns with the proposed shift in mechanism towards carbonium ion formation at high acid concentrations.

Similarly, studies on the oxidation of tetrahydrofuran by RuO₄ showed a significant kinetic isotope effect, supporting a mechanism involving hydride abstraction in the rate-determining step researchgate.netcdnsciencepub.com. For the oxidation of alkanes, a deuterium (B1214612) kinetic isotope effect (kH/kD = 2.25) was reported, providing evidence for the participation of metalloenzymes in the C-H activation step, which is analogous to RuO₄-mediated oxidations researchgate.net. The oxidation of phenanthrene (B1679779) also exhibited a primary kinetic isotope effect (kH/kD = 1.71 and 1.54 in different solvent systems), indicating the involvement of water in the rate-determining step cardiff.ac.uk.

Activation Parameters and Thermodynamic Considerations

The temperature dependence of reaction rates allows for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters offer insights into the transition state's structure and the reaction's energy profile.

For the oxidation of tetrahydrofuran by this compound in aqueous perchloric acid, the activation parameters were determined as ΔH‡ = 14.0 kcal/mol and ΔS‡ = −18.4 e.u. researchgate.netcdnsciencepub.comcdnsciencepub.com. The negative entropy of activation suggests a more ordered transition state, consistent with a hydride abstraction mechanism.

Thermodynamic considerations also extend to the stability of ruthenium species. The +VI and +VII oxidation states of ruthenium are thermodynamically stable in neutral and alkaline media, respectively, but in strongly acidic solutions, disproportionation to Ru(IV) and Ru(VIII) compounds can occur mdpi.com.

Intermediates and Transition States in this compound Catalytic Cycles

The mechanistic pathways of RuO₄-mediated oxidations often involve transient intermediates and specific transition state geometries. These are typically elucidated through kinetic studies, isotopic labeling, and computational methods like Density Functional Theory (DFT).

In the RuO₄-catalyzed oxidation of alkanes, a highly asynchronous (3+2) concerted cycloaddition through a single transition structure is proposed as the rate-limiting step acs.orgbeilstein-journals.org. DFT calculations suggest a mechanism involving a transient carbocation, especially in the oxidation of cyclopentane, where the breaking of a C-H bond is followed by hydrogen transfer and subsequent C-O bond formation beilstein-journals.org. For N-substituted pyrrolidines, this carbocation is stabilized as an iminium ion, leading to a two-step reaction beilstein-journals.org.

For the dihydroxylation of alkenes, a key intermediate is a ruthenium(VI) diester, formed by the [3+2] cycloaddition of RuO₄ with the C=C double bond nih.gov. This intermediate is analogous to the osmate ester intermediates in osmium tetroxide catalysis nih.gov. The isolation of a ruthenium(VI) diester intermediate in the oxidation of 7-dehydrocholesteryl acetate (B1210297) was first reported by Piccialli and Sica nih.gov.

In the Ru-mediated oxidative cyclization of 1,5-dienes, a catalytic cycle involving Ru(VIII)/Ru(VI)/Ru(IV)/Ru(VI) species has been proposed rsc.org. The co-oxidant, such as NaIO₄, plays a critical role, with NaIO₄-complexed Ru(VI) species being intermediates that facilitate the cyclization step and the release of tetrahydrofuran-diols rsc.orgresearchgate.net. Without a co-oxidant, the reaction proceeds through a Ru(VI) ruthenate ester intermediate that cyclizes to a Ru(IV) diolate rsc.org.

The oxidation of alcohols can involve ruthenium(VI) ester intermediates researchgate.net. For the oxidation of primary and secondary alcohols by ruthenate and perruthenate ions, concave Hammett plots and large negative entropies of activation suggest the involvement of free radical-like transition states, potentially formed by the decomposition of organometallic intermediates cdnsciencepub.comcdnsciencepub.com.

Computational and Theoretical Studies of Ruthenium Tetroxide

Density Functional Theory (DFT) Applications in Ruthenium Tetroxide Systems

Density Functional Theory (DFT) has become an indispensable tool for understanding the behavior of this compound. These computational methods allow researchers to model the electronic structure, bonding characteristics, and energetic profiles of RuO₄ and its involvement in chemical reactions researchgate.netbeilstein-journals.orgbeilstein-journals.orgmdpi.comunimib.itresearchgate.netnih.govacs.orgacs.orgnih.gov. DFT calculations, often employing functionals like B3LYP or PBE with various basis sets (e.g., 6-31G(d), Def2-TZVP), provide atomistic details that complement experimental observations researchgate.netbeilstein-journals.orgunimib.itacs.org. These studies enable the investigation of the high oxidation state of ruthenium in RuO₄ and the nature of the Ru-O bonds, which are critical for its oxidative power. DFT has also been applied to study the interaction of RuO₄ with porous materials, such as metal-organic frameworks (MOFs) and zeolites, to understand adsorption mechanisms and mitigate ruthenium release researchgate.net.

Analysis of Reaction Pathways and Energy Landscapes

A significant focus of computational studies on RuO₄ has been the detailed mapping of reaction pathways and energy landscapes. The prevalent mechanism for many RuO₄-catalyzed oxidations, particularly of alkanes and cyclic compounds, involves a concerted [3+2] cycloaddition, often described as highly asynchronous researchgate.netbeilstein-journals.orgbeilstein-journals.orgunimib.itnih.govacs.org. DFT calculations are employed to identify transition states, intermediates, and their associated activation energies, thereby mapping the energetic progression of a reaction. Understanding these energy landscapes is crucial for identifying the rate-determining steps and predicting reaction outcomes.

Table 1: Activation Energies in this compound Mediated Reactions

Reaction Step/DescriptionCalculated Activation Energy (kcal/mol)Computational Method/LevelReference
C-C bond breaking in a specific oxidation reaction2.5DFT researchgate.net
Formation of cis-THF ring transition structure (vs trans)~9.6 (approx. 40 kJ/mol)DFT mdpi.com
Formation of trans-THP transition structure (vs cis)~0.96 (approx. 4 kJ/mol)DFT mdpi.com

These values illustrate the energetic barriers that govern the speed and feasibility of different reaction pathways, providing quantitative insights into RuO₄'s reactivity.

Prediction of Regioselectivity and Stereoselectivity

Computational methods, particularly DFT, are instrumental in predicting and explaining the regioselectivity and stereoselectivity observed in RuO₄-catalyzed reactions. By calculating the relative energies of competing transition states or intermediates leading to different products, researchers can determine which pathway is favored. For instance, in the oxidation of N-substituted isoxazolidines, DFT studies have shown that the preference for exo attack over endo attack correlates with the stability of the transient carbocations formed along the reaction pathway researchgate.netmdpi.com. Similarly, in the oxidative cyclization of dienes, the relative stability of transition structures dictates the stereochemical outcome, such as the formation of cis- or trans-cyclic products nih.govmdpi.com.

Table 2: Selectivity-Determining Energy Differences

Reaction Type/DescriptionEnergy Difference (kJ/mol)Description of DifferenceComputational Method/LevelReference
Oxidative cyclization of 1,5-dienes: cis-THF vs. trans-THF forming transition structures~40Transition structure for cis-THF formation is more stableDFT mdpi.com
Oxidative cyclization of 1,6-dienes: trans-THP vs. cis-THP forming transition structures~4Transition structure for trans-THP formation is more stableDFT mdpi.com
Oxidation of N-substituted pyrrolidines: exo vs. endo attack preferenceNot quantified in snippetsExo attack preferred, correlating with stability order of transient carbocationsDFT researchgate.netmdpi.com

These energy differences highlight the subtle energetic factors that computational studies can reveal, guiding the prediction of reaction selectivity.

Characterization of Transient Species (e.g., Carbocations, Iminium Ions)

This compound-mediated reactions often proceed through transient, short-lived intermediates. Computational studies, particularly DFT, have been successful in characterizing these species, including carbocations and iminium ions. These transient species are often implicated in the rate-determining steps and influence the selectivity of the oxidation. For example, in the oxidation of saturated rings, DFT calculations have corroborated the existence of transient carbocations, which in some cases, like with pyrrolidines, can be stabilized as iminium ions researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov. The characterization involves analyzing their geometries, electronic distributions, and relative energies to understand their role in the reaction mechanism.

Electron Localization Function (ELF) Analysis in Mechanistic Elucidation

The Electron Localization Function (ELF) is a powerful topological tool used in conjunction with DFT to visualize and analyze electron density distribution, thereby providing deeper insights into bonding and reaction mechanisms researchgate.netbeilstein-journals.orgbeilstein-journals.org. ELF analysis helps in identifying the nature of chemical bonds, the presence of lone pairs, and the localization of electrons in transition states and intermediates. For RuO₄ chemistry, ELF analysis has been employed to confirm the one-step-two-stages nature of certain reactions and to provide evidence for the existence of transient carbocations, reinforcing the mechanistic models derived from DFT energy calculations researchgate.netbeilstein-journals.orgbeilstein-journals.org.

Comparative Computational Analysis with Other Transition Metal Oxo-Species

Computational studies also facilitate comparative analyses between RuO₄ and other transition metal oxo-species, most notably osmium tetroxide (OsO₄). By performing calculations on analogous reactions, researchers can identify differences in reactivity, activation energies, and thermodynamic profiles. For instance, studies have indicated that reactions involving an increase in the metal's oxidation state tend to have higher activation barriers for ruthenium compared to osmium. Conversely, reactions that reduce the oxidation state may exhibit lower activation barriers for ruthenium compounds researchgate.net. Such comparisons help in understanding the fundamental differences in the catalytic and oxidative properties of these related metal oxides.

Table 3: Comparative Activation Energies (RuO4 vs. OsO4)

Reaction Type/StepMetal TetroxideCalculated Activation Energy (kcal/mol)Reference
Reactions where oxidation state increases (general trend)RuHigher researchgate.net
Reactions where oxidation state increases (general trend)OsLower researchgate.net

Note: Specific numerical comparative values for activation energies were not directly available in the provided snippets, but general trends were reported.

Ruthenium Tetroxide in Advanced Catalytic Systems

Homogeneous Ruthenium Tetroxide Catalysis

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org In the context of this compound, this involves dissolving a ruthenium precursor in a solvent with the substrates. Due to its high reactivity and cost, this compound is almost always generated in situ from a more stable and less expensive precursor, such as ruthenium(III) chloride (RuCl3) or ruthenium dioxide (RuO2). researchgate.netchem-station.com This is achieved by using a stoichiometric co-oxidant that continuously regenerates the active RuO4 species, allowing the ruthenium to be used in catalytic amounts. chem-station.comwikipedia.org

A common and effective method for homogeneous catalysis is the use of a biphasic solvent system, such as carbon tetrachloride-acetonitrile-water. chem-station.com In this system, the RuO4, which is soluble in the organic phase, oxidizes the substrate. The resulting reduced ruthenium species (like RuO2) moves to the aqueous phase, where it is re-oxidized by a co-oxidant like sodium periodate (B1199274) (NaIO4). chem-station.com The regenerated RuO4 then returns to the organic phase to continue the catalytic cycle. The addition of acetonitrile (B52724) as a co-solvent can prevent catalyst deactivation by coordinating with the substrate and product. chem-station.com

Homogeneous this compound catalysis is employed for a variety of powerful oxidative transformations. researchgate.net Key applications include the oxidative cleavage of carbon-carbon double bonds, a reaction similar to ozonolysis, and the oxidation of internal alkynes to 1,2-diketones. wikipedia.orgnih.gov It is also highly effective for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones under mild conditions. wikipedia.org

Table 1: Examples of Homogeneous RuO4 Catalytic Oxidations
Substrate TypeProduct TypeTypical Co-oxidantReference
Internal Alkyne1,2-DiketoneSodium Periodate (NaIO4) wikipedia.org
Terminal AlkyneCarboxylic AcidSodium Periodate (NaIO4) wikipedia.org
Secondary AlcoholKetoneSodium Periodate (NaIO4) wikipedia.org
AlkeneCarbonyl Compounds (Cleavage)Sodium Periodate (NaIO4) nih.gov

Heterogeneous Ruthenium-Based Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org This approach offers significant advantages, most notably the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused. rsc.org While many homogeneous ruthenium catalysts show high activity and selectivity, their difficult recovery limits their use in industrial processes. rsc.org

For oxidative transformations, heterogeneous catalysts often consist of a ruthenium species, such as ruthenium dioxide (RuO2) or ruthenium hydroxide, supported on a solid material. rsc.org For instance, RuO2 hydrate (B1144303) nanoparticles have been used as effective catalysts for the aerobic oxidation of alcohols. rsc.org Zeolites have been employed to encapsulate these nanoparticles, leading to high activity and selectivity in the oxidation of both saturated and unsaturated alcohols. rsc.org Another powerful and recyclable catalyst, ruthenium hydroxide supported on alumina [Ru(OH)x/Al2O3], has been developed for the selective aerobic oxidation of a wide range of alcohols. rsc.org

The active oxidant in many of these systems is believed to be RuO4, formed on the surface of the support material. The supported ruthenium precursor is oxidized by a co-oxidant (often molecular oxygen from the air) to generate the high-valent ruthenium species that performs the oxidation of the organic substrate.

Table 2: Performance of Heterogeneous Ruthenium Catalysts in Alcohol Oxidation
CatalystSupportSubstrateProductYieldReference
Ru(OH)xAlumina (Al2O3)Benzyl (B1604629) alcoholBenzaldehyde>99% rsc.org
RuO2 hydrate nanoparticlesCarbon Nanotubes (CNTs)Benzyl alcoholBenzaldehydeHigh activity and selectivity rsc.org
Ru(III)-based polyoxometalateOrganic-inorganic hybrid1-(4-chlorophenyl)ethanol4'-chloroacetophenone98% rsc.org

Development of Supported Ruthenium Catalysts for Oxidative Transformations

The choice of support material is crucial in the design of heterogeneous ruthenium catalysts. The support not only provides a high surface area for the active ruthenium species but also influences the catalyst's stability, activity, and selectivity. A variety of materials have been explored as supports for ruthenium-based oxidation catalysts.

Alumina (Al2O3): Ruthenium hydroxide supported on alumina has proven to be a robust and recyclable catalyst for the aerobic oxidation of various alcohols into aldehydes and ketones. rsc.org

Carbon Nanotubes (CNTs): CNTs offer a high external surface area, which enhances the contact between reactants and the active catalytic sites, minimizing diffusion limitations. rsc.org Herringbone CNT-supported RuO2 hydrate nanoparticles, prepared via a homogeneous oxidation-precipitation method, are highly active and selective for the aerobic oxidation of alcohols. rsc.org

Mesoporous Silica (MCM-41): To overcome issues with leaching and recyclability of homogeneous catalysts like tetrapropylammonium (B79313) perruthenate (TPAP), researchers have tethered the catalyst to the internal surface of mesoporous silica. rsc.org This creates a heterogeneous catalyst that is successfully recyclable and catalyzes the selective aerobic oxidation of allylic and benzylic alcohols. rsc.org

Ceria (CeO2): Ruthenium supported on cerium oxides has been investigated for its catalytic activity in wet oxidation processes, demonstrating the versatility of support materials in different oxidative environments. acs.org

Polymers: Polymer-anchored Ru(III) complexes have been developed as heterogeneous catalysts for the aerobic oxidation of alcohols and alkanes. rsc.org However, some polymer supports, like polystyrene, can suffer from oxidative degradation, limiting their recyclability. rsc.org

The development of these supported systems aims to combine the high reactivity of ruthenium species with the practical advantages of heterogeneous catalysis.

Recyclable Catalytic Systems Utilizing Ruthenium

A primary driver in modern catalyst development is the ability to recycle and reuse the catalyst, which is particularly important for expensive and rare metals like ruthenium. nih.gov Heterogeneous catalysts are inherently more recyclable, as they can be physically separated from the reaction mixture by filtration or sedimentation. rsc.orgiitpkd.ac.in

Research has demonstrated the successful recycling of various supported ruthenium catalysts. For example, the Ru(OH)x/Al2O3 catalyst was reused for six subsequent runs in the oxidation of benzyl alcohol, yielding the product quantitatively each time. rsc.org Similarly, sol-gel-encapsulated TPAP (SG-TPAP) could be reused at least six times with higher activity than the unsupported catalyst. rsc.org Ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be recyclable and effective for the depolymerization of plastics. mdpi.com

The challenge in creating recyclable systems lies in preventing the deactivation or loss of the catalyst. This can occur through several mechanisms:

Leaching: The active metal species can detach from the support and dissolve into the reaction solution, reducing the heterogeneous catalyst's effectiveness over time. rsc.org

Support Degradation: The support material itself can be degraded under harsh oxidative conditions, as seen with some polystyrene-based supports. rsc.org

Changes in Metal Oxidation State: The physical and chemical stability of the ruthenium species is critical. Characterization techniques like X-ray photoelectron spectroscopy (XPS) are used to confirm that the oxidation state of ruthenium remains stable after reuse. iitpkd.ac.in

Strategies to improve recyclability include creating strong bonds between the ruthenium complex and the support, as in covalently tethered catalysts, and choosing robust support materials that can withstand the reaction conditions. rsc.org

Table 3: Recyclability of Various Ruthenium-Based Catalytic Systems
Catalytic SystemReaction TypeRecycling PerformanceReference
Ru(OH)x/Al2O3Aerobic alcohol oxidationRecycled for 6 runs with quantitative yield. rsc.org
Sol-Gel Encapsulated TPAPAlcohol oxidationReused at least 6 times. rsc.org
Ru/CPolypropylene depolymerizationEffective and recyclable catalyst. mdpi.com
Ru ion in solvent mixtureLignite depolymerizationRecycled for 5 cycles by reusing the solvent phase. nih.gov

Catalyst Design for Enhanced Selectivity and Efficiency

The rational design of catalysts is key to improving their performance for specific chemical transformations. For ruthenium-based systems, this involves modifying the ligands around the metal center, choosing appropriate supports, and controlling the reaction environment to enhance selectivity and efficiency.

Ligand Modification: In homogeneous catalysis, the ligands attached to the ruthenium atom play a critical role. For instance, in olefin metathesis, altering the carboxylate ligand and the aryl group of the N-heterocyclic carbene on the ruthenium catalyst can significantly improve activity and selectivity. nih.gov While distinct from oxidation, the principle of ligand tuning is broadly applicable. For oxidation reactions, the design of ligands can influence the redox potential of the ruthenium center and the steric environment, thereby controlling which substrates can react and what products are formed.

Enhanced Efficiency: Efficiency is often measured by the turnover frequency (TOF) or turnover number (TON), which quantify how many substrate molecules a single catalyst molecule can convert. mdpi.com High TOFs are achieved by designing suitable molecular catalysts and optimizing reaction conditions. mdpi.com For example, a biomimetic system for aerobic alcohol oxidation was designed using a binuclear ruthenium complex as the dehydrogenating catalyst, a quinone as an electron-transfer mediator, and a cobalt complex as an oxygen activator. acs.org This multi-component approach created a highly efficient process with a turnover frequency of over 4000 h⁻¹ for the dehydrogenation step. acs.org

Improving Selectivity: Selectivity is the ability of a catalyst to produce a desired product while minimizing side reactions. In the oxidation of molecules with multiple functional groups, such as α,β-unsaturated ketones, selectivity is crucial. Ruthenium(II) complexes with mixed diphosphine/diamine ligands have been found to be highly effective for the chemoselective hydrogenation of the carbonyl group while leaving the carbon-carbon double bond intact. mdpi.com Similar principles of ligand design are applied to oxidation reactions to target specific functional groups.

Metal-Support Interactions: For heterogeneous catalysts, the interaction between the ruthenium nanoparticles and the support material can be tuned to modulate the electronic structure and improve catalytic performance. unist.ac.kr These interactions can stabilize the active ruthenium species and enhance both activity and stability, leading to more efficient and durable catalysts. unist.ac.kr

Emerging Applications of Ruthenium Tetroxide in Interdisciplinary Sciences

Environmental Remediation and Pollution Control

The powerful oxidizing capabilities of ruthenium tetroxide are also being investigated for applications in breaking down hazardous materials and ensuring environmental safety.

Persistent organic pollutants (POPs), such as dioxins and polychlorinated biphenyls (PCBs), are highly stable and toxic compounds that resist environmental degradation. nih.govbattelle.org this compound is one of the most aggressive oxidizing agents known and is capable of cleaving chemically robust structures, including the aromatic rings that form the backbone of these pollutants. wikipedia.orgnih.govacs.org

While the microbial and fungal degradation of PCBs is an area of active research, these processes can be slow and incomplete. nih.govnih.gov The chemical potency of RuO₄ suggests its potential as a method for the complete oxidative destruction of such hazardous compounds. nih.govchemeurope.com Although specific, large-scale applications for the remediation of dioxins and PCBs using this compound are still an emerging area of research, its fundamental ability to degrade complex organic molecules makes it a candidate for future environmental cleanup technologies.

In the event of a severe nuclear reactor accident where air enters the vessel, radioactive isotopes of ruthenium can form highly volatile this compound. google.comemsdiasum.com Due to its volatility and high radiotoxicity, RuO₄ poses a significant hazard. mdpi.comemsdiasum.com Understanding its chemical behavior within the reactor containment building is crucial for nuclear safety.

Research has shown that gaseous RuO₄ interacts with various surfaces inside a containment building, including metals and coated surfaces. emsdiasum.comboeckeler.com It readily deposits on materials like zinc, copper, aluminum, and epoxy paints, where it is reduced to the less volatile and more stable ruthenium dioxide (RuO₂). researchgate.netresearchgate.net2spi.com This deposition process effectively traps the ruthenium, reducing the amount that could be released into the environment. researchgate.net

A critical aspect of RuO₄ chemistry in this context is its interaction with radioactive iodine, another hazardous fission product. Studies have demonstrated that this compound can oxidize iodine that has already deposited on containment surfaces. semanticscholar.orgresearchgate.net On zinc and aluminum surfaces, this oxidation can re-volatilize the iodine into more mobile forms. semanticscholar.orgresearchgate.net This interaction is a key consideration in developing strategies to manage and mitigate the release of radioactive materials during a nuclear incident. semanticscholar.org

Table 2: Interaction of Gaseous this compound with Nuclear Reactor Containment Materials

Containment Surface MaterialObserved Interaction with RuO₄Resulting Ruthenium SpeciesEffect on Pre-deposited Iodine
Zinc (Zn)Significant deposition of ruthenium-rich grains emsdiasum.comboeckeler.comRuthenium Dioxide (RuO₂) semanticscholar.orgresearchgate.netOxidizes and re-volatilizes iodine deposits semanticscholar.orgresearchgate.net
Copper (Cu)More even surface coverage compared to Zn and Al boeckeler.comRuthenium Dioxide (RuO₂) semanticscholar.orgresearchgate.netOxidizes iodine to higher, less volatile iodine oxides semanticscholar.orgresearchgate.net
Aluminum (Al)Most extensive deposition observed in dry conditions boeckeler.comresearchgate.netRuthenium Dioxide (RuO₂) semanticscholar.orgresearchgate.netOxidizes and re-volatilizes iodine deposits semanticscholar.orgresearchgate.net
Epoxy PaintEven surface coverage, highest concentration of Ru deposits boeckeler.comAt least two species, including Ruthenium Dioxide (RuO₂) researchgate.netOxidizes iodine to higher, less volatile iodine oxides semanticscholar.orgresearchgate.net

Future Research Directions and Challenges in Ruthenium Tetroxide Chemistry

Development of More Sustainable and Cost-Effective Ruthenium Tetroxide Systems

A significant hurdle in the widespread application of this compound (RuO₄) is its cost and the environmental concerns associated with heavy metals. The scarcity of ruthenium metal leads to supply chain limitations and price volatility, while the toxicity and volatility of the tetroxide itself pose handling and storage risks futuremarketinsights.com. Consequently, a primary focus of future research is the development of more sustainable and economically viable catalytic systems.

Key strategies in this area include:

Safer Handling: To mitigate the hazards of RuO₄, research is expanding into encapsulated and stabilized ruthenium compounds that are safer to handle and store without compromising reactivity futuremarketinsights.com.

Adoption of Green Chemistry Principles: The use of ruthenium-based catalysts in green oxidation processes is a growing trend futuremarketinsights.com. This involves employing environmentally benign co-oxidants and solvents. For instance, using catalytic amounts of a precursor like ruthenium(III) chloride with a stoichiometric co-oxidant such as sodium periodate (B1199274) (NaIO₄) is a more cost-effective and common approach than using stoichiometric RuO₄ organic-chemistry.orgmdpi.comwikipedia.org.

Research AreaObjectiveKey Approaches
Cost Reduction Lower the economic barrier for using ruthenium catalysts.Develop highly efficient catalyst recycling methods; reduce catalyst loading.
Sustainability Minimize the environmental impact of ruthenium-based processes.Prioritize ruthenium recovery and recycling; utilize green co-oxidants and solvents. futuremarketinsights.com
Safety Reduce handling and storage risks associated with volatile RuO₄.Design encapsulated or stabilized ruthenium compounds. futuremarketinsights.com

Expanding the Scope of Chemo-, Regio-, and Stereoselective Transformations

This compound is a powerful and versatile oxidant, capable of effecting a wide range of chemical transformations, including the oxidation of alcohols and hydrocarbons, and the cleavage of alkenes and alkynes mdpi.comnih.govnih.gov. A major ongoing challenge is to precisely control the outcome of these reactions, particularly in the synthesis of complex molecules where chemo-, regio-, and stereoselectivity are paramount.

Future research will likely focus on:

Fine-Tuning Reaction Conditions: Achieving high selectivity often depends on the subtle tuning of reaction parameters such as pH, solvent system, and the choice of co-oxidant mdpi.comnih.gov. Further systematic studies are needed to fully map these relationships for various substrates.

Ligand-Controlled Selectivity: In many ruthenium-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in dictating the reaction's stereochemical outcome. For example, in the hydroamidation of terminal alkynes, the choice of phosphine ligand was shown to completely invert the stereoselectivity between E- and Z-enamide products rsc.org. Exploring novel ligand architectures is a promising avenue for discovering new selective transformations.

Novel Transformations: While RuO₄ is well-known for certain reactions, its full synthetic potential is still being explored. Recent developments include the highly regioselective ketohydroxylation of olefins and the stereoselective oxidative cyclization of dienes and polyenes organic-chemistry.orgnih.govresearchgate.net. Expanding this repertoire of selective reactions will continue to be a key research driver.

Transformation TypeSubstrateProductKey Challenge
Dihydroxylation AlkenesDiolsDiastereoselectivity mdpi.com
Oxidative Cyclization 1,5-Dienescis-TetrahydrofuransStereocontrol nih.gov
Ketohydroxylation Olefinsα-Hydroxy ketonesRegioselectivity organic-chemistry.org
Hydroamidation Terminal AlkynesEnamidesStereoselectivity (E vs. Z) rsc.org

Exploration of Novel Catalytic Architectures and Support Materials

The performance of a catalyst is intrinsically linked to its physical form and the environment in which the active species resides. Moving beyond simple homogeneous systems, researchers are exploring complex catalytic architectures and novel support materials to enhance the activity, stability, and recyclability of ruthenium catalysts.

Promising areas of investigation include:

Heterogeneous Catalysis: Immobilizing ruthenium species on solid supports is a key strategy for improving catalyst recovery and simplifying product purification. While early attempts with polymer-supported systems had recycling issues, newer materials show more promise mdpi.com. Mesoporous silica, such as MCM-41, has been successfully used to immobilize perruthenate, creating an efficient and reusable catalyst for aerobic oxidations mdpi.com.

Advanced Support Materials: The choice of support can significantly influence catalytic performance. Materials like γ-Al₂O₃ and composite materials such as RuO₂/BaTi₄O₉ are being explored organic-chemistry.orgmdpi.com. High-throughput screening methods are being employed to rapidly discover optimal combinations of ruthenium, secondary metal promoters (e.g., Sr, Y, Zr), and support materials for specific applications mdpi.com.

Innovative Architectures: Future designs may incorporate more sophisticated features, such as gas-selective membrane layers for electrocatalysis or the use of plasma spray deposition to create highly active catalyst surfaces macdiarmid.ac.nz. These approaches aim to create highly engineered catalytic systems with precisely controlled properties.

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Intermediates

A fundamental understanding of a catalytic cycle requires direct observation of the transient intermediate species involved. However, these intermediates are often highly reactive and present in low concentrations, making them difficult to detect. The development and application of advanced spectroscopic techniques for in situ reaction monitoring are critical for elucidating reaction mechanisms and designing more efficient catalysts.

Key techniques and their applications include:

In Situ Spectroscopy: Techniques such as Infrared (IR), Raman (especially Surface-Enhanced Raman Spectroscopy or SERS), and UV-Vis spectroscopy are increasingly being used to monitor reactions as they occur frontiersin.orgspectroscopyonline.com. These methods provide real-time information on the formation and consumption of reactants, intermediates, and products, offering a window into the catalytic cycle frontiersin.org.

X-ray Absorption Spectroscopy (XAS): For studying the metal center itself, in situ XAS is a powerful tool. It has been used to probe the oxidation state and coordination environment of ruthenium catalysts during electrocatalytic water oxidation, providing crucial data on the active species rsc.org.

Nuclear Magnetic Resonance (NMR): In some cases, catalytically relevant intermediates can be observed directly by NMR spectroscopy, providing detailed structural information nih.gov.

The integration of these sophisticated analytical tools allows researchers to move beyond "black box" catalysis and develop a detailed, evidence-based understanding of how these complex transformations occur at a molecular level frontiersin.org.

Integration of Computational Chemistry for Predictive Design of Ruthenium-Catalyzed Reactions

Alongside experimental advances, computational chemistry has become an indispensable tool for studying and predicting the behavior of catalytic systems. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, transition states, and the origins of selectivity.

The synergy between computation and experimentation is driving progress by:

Elucidating Mechanisms: DFT calculations can map out entire catalytic cycles, identifying the most likely reaction pathways and rationalizing experimentally observed outcomes. For instance, computational studies have explained the mechanistic basis for selectivity in ruthenium-catalyzed C-H coupling and hydroamidation reactions rsc.orgnih.gov.

Explaining Selectivity: Computational models can reveal the subtle energetic differences that govern chemo-, regio-, and stereoselectivity. Studies have successfully attributed the origins of stereoselectivity to factors like steric repulsion between ligands and substrates or the specific electronic structure of reaction intermediates rsc.orgnih.gov.

Predictive Design: The ultimate goal is to use computational tools to predict the performance of new, untested catalysts, thereby guiding experimental efforts toward the most promising candidates mdpi.com. By modeling how changes in ligand structure or substrate affect reaction barriers, computational chemistry can accelerate the discovery and optimization of novel ruthenium-catalyzed reactions. This predictive power helps to rationalize catalyst behavior and design next-generation systems with enhanced activity and selectivity mdpi.comrsc.org.

Q & A

Q. What are the key physicochemical properties of RuO4 relevant to laboratory handling and experimental design?

RuO4 is a volatile, golden-yellow crystalline solid with a melting point of 25.4°C and boiling point of 40°C. It sublimes at room temperature and is sparingly soluble in water (2% w/v at 20°C) but soluble in CCl4. Its strong oxidizing capacity exceeds that of OsO4, reacting violently with alcohols, ethers, and organic solvents. Proper storage requires refrigeration and avoidance of organic contaminants .

Q. How is RuO4 utilized in electron microscopy for polymer and biological sample preparation?

RuO4 enhances contrast in electron microscopy by staining saturated/unsaturated polymers and stabilizing samples against electron beam damage. A standard protocol involves prefixation with 4% glutaraldehyde (pH 7.1), followed by postfixation with 0.1–0.5% RuO4 for 1 hour at 40°C. Rinsing with water before dehydration (e.g., ethanol or acetone) is critical to avoid violent reactions .

Q. What safety protocols are essential for handling RuO4 in academic laboratories?

RuO4 is highly toxic, carcinogenic, and irritates respiratory/ocular systems. Work must occur in a fume hood with protective goggles and gloves. Spills require neutralization with sodium bisulfite followed by water flushing. Storage must avoid organic compounds (e.g., alcohols, benzene) to prevent explosive reactions .

Advanced Research Questions

Q. What mechanistic insights explain RuO4-mediated oxidation of saturated hydrocarbons and heterocycles?

DFT and electron localization function (ELF) analyses reveal RuO4 oxidizes cyclopentane, tetrahydrofuran, and pyrrolidines via a (3+2) concerted cycloaddition. Transient carbocations form during the reaction, stabilized as iminium ions in pyrrolidines. This one-step-two-stage process is critical for designing selective oxidation pathways in organic synthesis .

Q. How does RuO4 volatility impact its management in nuclear accident containment studies?

In nuclear reactor scenarios, RuO4 revolatilizes from surfaces like stainless steel or epoxy paints under oxidative conditions. Adsorption experiments using XPS and SEM/EDS show Ru deposits as RuO2 layers, with revolatilization influenced by nitric acid concentration and radiolytic products. These findings inform containment strategies during severe accidents .

Q. What computational methods validate intermediate formation during RuO4-catalyzed reactions?

Multi-component RISM and DFT simulations model RuO4 interactions in nitric acid solutions, predicting pathways from nitrosyl complexes to RuO4. These methods resolve uncertainties in Ru speciation during nuclear waste processing .

Q. How do contradictory findings on RuO4 oxidation pathways inform experimental design?

Discrepancies arise in carbocation stabilization: ELF analysis supports transient intermediates in cyclopentane oxidation, while pyrrolidine reactions show stable iminium ions. Researchers must tailor reaction conditions (pH, co-oxidants) to control intermediate lifetimes and product distributions .

Q. What analytical techniques characterize RuO4 surface interactions in containment systems?

X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) identify RuO4 adsorption products (e.g., RuO2) on steel surfaces. These techniques quantify deposit stability under simulated accident conditions .

Q. How can RuO4 volatility be controlled in vapor-phase experiments?

Vapor pressure studies in 6M H2SO4 show linear RuO4 volatility up to 0.05M. Acid concentration inversely affects volatility; nitric acid reduces vapor pressure more effectively than sulfuric acid. These data guide reactor designs for RuO4 handling .

Q. What distinguishes catalytic vs. stoichiometric RuO4 use in synthetic chemistry?

Catalytic RuO4 (e.g., with NaIO4 co-oxidant) enables selective alcohol-to-ketone transformations, while stoichiometric use cleaves alkenes to carboxylic acids. pH control (alkaline for aldehyde arrest) and solvent selection (CCl4) are key for reaction tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.